molecular formula C13H9BrO3 B1680113 5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 4906-68-7

5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

カタログ番号: B1680113
CAS番号: 4906-68-7
分子量: 293.11 g/mol
InChIキー: XVZSXNULHSIRCQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

AKR1C1-IN-1の合成には、AKR1C1の活性部位にある選択的ポケットを標的とする、サリチル酸ベースの阻害剤の設計と開発が含まれます 。 合成経路は通常、以下の手順を含みます。

    コア構造の形成:

    臭素原子の導入: 臭素原子は、臭素化反応によってコア構造に導入されます。

    最終生成物の形成: 最終生成物は、再結晶やクロマトグラフィーなどの精製工程を経て得られます。

工業的生産方法

AKR1C1-IN-1の工業的生産方法は、文献では十分に文書化されていません。合成プロセスは、反応条件を最適化し、工業グレードの試薬と機器を使用することでスケールアップできます。

化学反応の分析

反応の種類

AKR1C1-IN-1は、ヒドロキシステロイドデヒドロゲナーゼであるAKR1C1の阻害剤としての役割を果たすため、主に還元反応を起こします 。 この化合物は、特に求核剤の存在下では、置換反応にも参加できます。

一般的な試薬と条件

AKR1C1-IN-1の合成と反応で使用される一般的な試薬には、以下のようなものがあります。

    サリチル酸誘導体: 合成の出発物質として使用されます。

    臭素: 臭素化反応に使用されます。

    求核剤: 置換反応に使用されます。

主要生成物

AKR1C1-IN-1を含む反応から生成される主な生成物は、プロゲステロンの不活性型である20-アルファ-ヒドロキシプロゲステロンです

科学研究への応用

AKR1C1-IN-1は、以下を含むいくつかの科学研究の応用があります。

科学的研究の応用

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives of 5-bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. For instance, novel derivatives have been synthesized and tested for their antiproliferative effects against several human cancer cell lines, including Jurkat (acute T-lymphoblastic leukemia), MCF-7 (mammary gland adenocarcinoma), and A-549 (non-small cell lung cancer). The results indicated varying degrees of cytotoxicity, with some compounds exhibiting IC50 values in the micromolar range, suggesting their potential as therapeutic agents against cancer .

Table 1: Antiproliferative Activities of 5-Bromo Derivatives

CompoundCell LineIC50 (µM)
18Jurkat73.2
19MCF-780.7
20A-54928.2
.........

Enzyme Inhibition

This compound has been identified as a potent inhibitor of specific enzymes, particularly in the context of steroid metabolism. Research indicates that this compound can inhibit the activity of AKR1C1 (aldo-keto reductase family 1 member C1), which is involved in the metabolism of steroid hormones such as progesterone. The inhibition of AKR1C1 was shown to occur at concentrations as low as 10 nM, demonstrating its potential utility in treating conditions related to steroid hormone dysregulation .

Signal Amplification Techniques

The compound is also utilized in biochemical assays such as Tyramide Signal Amplification (TSA). This technique enhances signal detection in immunohistochemistry and in situ hybridization applications, making it a valuable tool for researchers studying protein interactions and cellular processes .

Synthesis and Structural Studies

The synthesis of derivatives of this compound has been extensively documented. Various synthetic routes have been explored to modify its structure for enhanced biological activity. For example, reactions involving palladium-catalyzed cross-coupling techniques have been employed to introduce functional groups that enhance its pharmacological properties .

Table 2: Synthetic Routes for Derivatives

Reaction TypeStarting MaterialYield (%)
Pd-catalyzed coupling2-bromo-5-chlorobenzoate74
Hydroxylamine reaction5-bromo-2-hydroxyphenylcarboximidamide60
.........

作用機序

AKR1C1-IN-1は、酵素AKR1C1を阻害することで効果を発揮します。 この酵素は、補酵素としてNADP+を利用してプロゲステロンの還元を触媒します 。 AKR1C1を阻害することにより、AKR1C1-IN-1はプロゲステロンの不活性型への変換を防ぎ、それにより体内の活性プロゲステロンのレベルに影響を与えます。 この阻害は、癌の進行とホルモン調節に関与する様々な分子標的と経路の調節につながる可能性があります

類似化合物との比較

AKR1C1-IN-1は、他の阻害剤と比較して、AKR1C1に対する高い選択性と親和性を有することが特徴です。 類似化合物には、以下のようなものがあります。

これらの化合物は、AKR1C1-IN-1と構造的な類似性を共有していますが、アルドケト還元酵素ファミリーの様々なメンバーに対する選択性と親和性は異なります。

生物活性

5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including antitumor and antimicrobial properties, supported by relevant studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H10BrO3\text{C}_{13}\text{H}_{10}\text{BrO}_3

This structure features a bromine atom, a hydroxyl group, and a carboxylic acid functional group, which are critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with similar structures. For instance, derivatives of biphenyl compounds have shown promising results against various cancer cell lines.

Case Study: Antitumor Screening

A study investigated the cytotoxic effects of various biphenyl derivatives, including those similar to this compound. The results indicated significant inhibition of cell proliferation in several cancer cell lines.

CompoundCell LineIC50 (μM)
This compoundMCF-7 (breast cancer)5.0
This compoundA549 (lung cancer)4.8
Sunitinib (control)MCF-731.6
Sunitinib (control)A54929.2

The above table illustrates that the compound exhibits lower IC50 values compared to Sunitinib, indicating higher potency against breast and lung cancer cell lines .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Brominated phenolic compounds have been documented for their effectiveness against various bacterial strains.

Research Findings

A study on bromophenol derivatives indicated that compounds with similar functional groups to this compound exhibited significant antibacterial activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that the compound may possess broad-spectrum antimicrobial activity .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of cell proliferation : The compound may induce apoptosis in cancer cells through the activation of caspases.
  • Antimicrobial effects : It may disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

特性

IUPAC Name

3-bromo-2-hydroxy-5-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO3/c14-11-7-9(8-4-2-1-3-5-8)6-10(12(11)15)13(16)17/h1-7,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZSXNULHSIRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296397
Record name 3-bromo-2-hydroxy-5-phenylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4906-68-7
Record name NSC109116
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromo-2-hydroxy-5-phenylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 4
5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 5
5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。